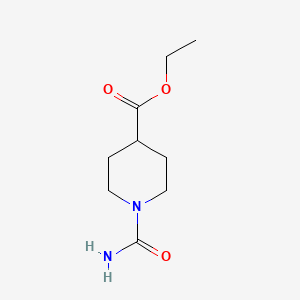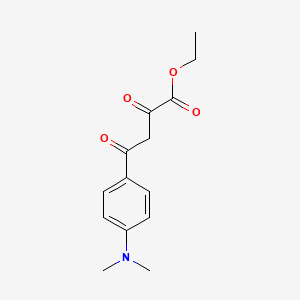
3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would likely include a benzene ring (due to the “benzamide” part of the name), two bromine atoms (indicated by “dibromo”), a hydroxy group (OH), and a methoxy group (OCH3) attached to a phenyl group .Chemical Reactions Analysis
Benzamides, including potentially “this compound”, can undergo various chemical reactions. For example, they can react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .Scientific Research Applications
DBHMB has been used in a variety of scientific research applications. It has been used as a model compound for drug delivery studies, as it can be used to study the uptake and distribution of drugs in the body. DBHMB has also been used to study drug metabolism, as it can be used to study the metabolism of drugs in the body. Additionally, DBHMB has been used in chemical synthesis studies, as it can be used as a starting material for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of DBHMB is not well understood. However, it is believed that DBHMB acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, DBHMB is believed to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBHMB are not well understood. However, studies have shown that DBHMB can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, DBHMB has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The main advantage of using DBHMB in lab experiments is that it is relatively easy to synthesize. Additionally, DBHMB is relatively stable and can be stored for long periods of time. However, there are some limitations to using DBHMB in lab experiments, such as the fact that it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, DBHMB is not very soluble in organic solvents, which can make it difficult to work with in organic synthesis experiments.
Future Directions
There are several possible future directions for research involving DBHMB. One possible direction is to further investigate the mechanism of action of DBHMB, as this will help to better understand its effects on drug metabolism. Additionally, further research into the biochemical and physiological effects of DBHMB could help to identify potential therapeutic applications. Additionally, further research into the synthesis of DBHMB could help to improve the yield and reduce the time required for synthesis. Finally, further research into the use of DBHMB as a model compound for drug delivery studies could help to improve the efficacy of drug delivery systems.
Synthesis Methods
The synthesis of DBHMB begins with the reaction of benzamide with 2,4-dibromo-3-hydroxy-benzaldehyde in the presence of a base. This reaction produces 4-methoxy-N-(2-hydroxy-3,5-dibromo-phenyl)-benzamide, which can then be hydrolyzed to form DBHMB. The hydrolysis can be completed using a base, such as sodium hydroxide, or an acid, such as hydrochloric acid. The reaction can be completed in a few hours with a yield of up to 70%.
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYZLCHJYREBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)








![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)

